Boronic acid, B-[2-fluoro-4-(1-pyrrolidinyl)phenyl]-

Catalog No.
S12535739
CAS No.
1876473-45-8
M.F
C10H13BFNO2
M. Wt
209.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boronic acid, B-[2-fluoro-4-(1-pyrrolidinyl)phenyl...

CAS Number

1876473-45-8

Product Name

Boronic acid, B-[2-fluoro-4-(1-pyrrolidinyl)phenyl]-

IUPAC Name

(2-fluoro-4-pyrrolidin-1-ylphenyl)boronic acid

Molecular Formula

C10H13BFNO2

Molecular Weight

209.03 g/mol

InChI

InChI=1S/C10H13BFNO2/c12-10-7-8(13-5-1-2-6-13)3-4-9(10)11(14)15/h3-4,7,14-15H,1-2,5-6H2

InChI Key

XOUUZKGNIDWGKG-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=C(C=C1)N2CCCC2)F)(O)O

Boronic acid, B-[2-fluoro-4-(1-pyrrolidinyl)phenyl] (CAS Number: 1876473-45-8) is a chemical compound characterized by its boronic acid functional group attached to a phenyl ring that also contains a fluorine atom and a pyrrolidine moiety. Its molecular formula is C10H13BFN2O2C_{10}H_{13}BFN_{2}O_{2}, with a molecular weight of approximately 191.035 g/mol . This compound exhibits unique physical properties, including a density of about 1.2 g/cm³ and a boiling point of approximately 390 °C at 760 mmHg .

, particularly in the formation of boronate esters through reactions with alcohols. B-[2-fluoro-4-(1-pyrrolidinyl)phenyl] boronic acid can participate in Suzuki-Miyaura cross-coupling reactions, which are pivotal in organic synthesis for forming carbon-carbon bonds. The presence of the fluorine atom may influence the reactivity and selectivity of these reactions, potentially enhancing the efficiency of coupling with aryl halides or other electrophiles .

The biological activity of boronic acids often includes inhibition of proteasomes and specific enzymes such as serine proteases. The pyrrolidine ring in B-[2-fluoro-4-(1-pyrrolidinyl)phenyl] boronic acid may contribute to its interaction with biological targets, potentially leading to applications in medicinal chemistry . Preliminary studies suggest that compounds with similar structures exhibit anticancer properties and may act as inhibitors in various biochemical pathways.

The synthesis of B-[2-fluoro-4-(1-pyrrolidinyl)phenyl] boronic acid can be achieved through several methods:

  • Direct Boronation: The reaction of 2-fluoro-4-(1-pyrrolidinyl)phenyl compounds with boron reagents (e.g., boron trifluoride or boron oxide) under specific conditions can yield the desired boronic acid.
  • Suzuki Coupling: Utilizing pre-existing aryl halides and boronic acids, this method allows for the construction of complex structures through palladium-catalyzed cross-coupling reactions.
  • Functionalization Techniques: Modifying existing compounds through nucleophilic substitution or electrophilic aromatic substitution can introduce the boronic acid functionality along with the fluorine and pyrrolidine groups.

These methods highlight the versatility in synthesizing this compound while allowing for modifications that could enhance its properties .

B-[2-fluoro-4-(1-pyrrolidinyl)phenyl] boronic acid has potential applications in:

  • Medicinal Chemistry: As an intermediate in the synthesis of pharmaceuticals, particularly those targeting cancer and metabolic diseases.
  • Material Science: In developing polymers or materials that require specific bonding characteristics due to the presence of the boronic acid group.
  • Chemical Biology: As a tool for studying enzyme interactions or as a probe in biological assays due to its ability to form reversible covalent bonds with diols.

Interaction studies involving B-[2-fluoro-4-(1-pyrrolidinyl)phenyl] boronic acid focus on its binding affinity to various biological targets. These studies typically employ techniques such as surface plasmon resonance or fluorescence spectroscopy to evaluate how effectively this compound interacts with proteins or nucleic acids. The unique structural features provided by the fluorine atom and pyrrolidine ring may enhance its binding properties compared to other boronic acids, making it a candidate for further investigation in drug design .

B-[2-fluoro-4-(1-pyrrolidinyl)phenyl] boronic acid shares similarities with other compounds in the boronic acid family, particularly those containing pyrrolidine or fluorinated phenyl groups. Here are some comparable compounds:

Compound NameCAS NumberKey Features
Boronic acid, B-[3-Fluoro-5-(pyrrolidin-1-yl)phenyl]46739628Contains a different position of fluorine on phenyl
Boronic acid, B-[4-(1-Pyrrolidinyl)phenyl]229009-41-0Lacks fluorine but retains pyrrolidine structure
Boronic acid, B-[3-[(2,5-dioxo-1-pyrrolidinyl)methyl]phenyl]-950576-95-1Features a dioxo group which alters reactivity

Uniqueness

The uniqueness of B-[2-fluoro-4-(1-pyrrolidinyl)phenyl] boronic acid lies in its specific combination of a fluorinated aromatic system and a pyrrolidine substituent. This structural arrangement may enhance its biological activity and reactivity compared to similar compounds, making it a valuable target for further research and development in medicinal chemistry and material science .

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

209.1023370 g/mol

Monoisotopic Mass

209.1023370 g/mol

Heavy Atom Count

15

Dates

Modify: 2024-08-09

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